molecular formula C15H15N5O2S B11567035 N-(4-methoxybenzyl)-2-(9H-purin-6-ylsulfanyl)acetamide

N-(4-methoxybenzyl)-2-(9H-purin-6-ylsulfanyl)acetamide

Cat. No.: B11567035
M. Wt: 329.4 g/mol
InChI Key: XLJQMEUZSPZIKG-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group, a purinylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methoxybenzylamine with 6-chloropurine to form the intermediate 4-methoxybenzyl-6-chloropurine. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the purinylsulfanyl group.

    4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine and sulfanyl groups.

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE is unique due to the presence of both the methoxyphenyl and purinylsulfanyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C15H15N5O2S/c1-22-11-4-2-10(3-5-11)6-16-12(21)7-23-15-13-14(18-8-17-13)19-9-20-15/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,17,18,19,20)

InChI Key

XLJQMEUZSPZIKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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